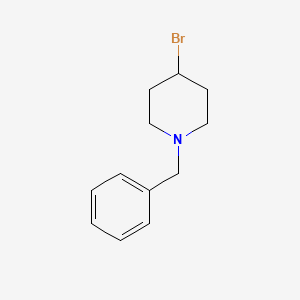

1-Benzyl-4-bromopiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-bromopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVWVMVLXIUILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-4-bromopiperidine: A Technical Guide for Drug Development Professionals

CAS Number: 301665-60-1

This in-depth technical guide provides a comprehensive overview of 1-Benzyl-4-bromopiperidine, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document covers its chemical properties, synthesis, and significant applications in the pharmaceutical industry, with a focus on its role in the development of therapeutics for neurological disorders.

Chemical Properties and Data

This compound is a halogenated heterocyclic compound.[1] Its chemical structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a bromine atom. This combination of a tertiary amine and an alkyl bromide makes it a versatile intermediate for further chemical modifications.

A summary of its key chemical data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 301665-60-1 | [1] |

| Molecular Formula | C₁₂H₁₆BrN | [1] |

| Molecular Weight | 254.17 g/mol | [1] |

| Purity | ≥95% | [1][2] |

| Appearance | Liquid | |

| IUPAC Name | This compound | [2] |

| SMILES | BrC(CC1)CCN1CC2=CC=CC=C2 | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-alkylation of 4-bromopiperidine with a benzyl halide. This is a common and straightforward method for preparing 1-benzylpiperidine derivatives.

General Experimental Protocol: N-Alkylation of 4-Bromopiperidine

This protocol is based on established methods for the synthesis of 1-benzylpiperidine derivatives.

Materials:

-

4-Bromopiperidine hydrobromide

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or other suitable inorganic base

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-bromopiperidine hydrobromide (1.0 eq) in acetonitrile, add a suitable inorganic base such as potassium carbonate (2.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The N-benzylpiperidine (N-BP) structural motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature.[3] This motif is present in numerous approved drugs and clinical candidates.[3] The N-benzyl group can be crucial for interacting with target proteins and allows for the fine-tuning of a molecule's physicochemical properties.[3]

This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric conditions.[4] The piperidine ring is a prominent scaffold in medicinal chemistry, forming the core of many approved drugs.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

A significant application of 1-benzylpiperidine derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[5][6] Derivatives of 1-benzylpiperidine have shown potent inhibitory activity against AChE.[7] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.[7]

The synthesis of such inhibitors often involves the displacement of the bromine atom in this compound with a suitable nucleophile to introduce further functionality.

Signaling Pathway Involvement

Compounds derived from the 1-benzylpiperidine scaffold have been shown to interact with key targets in the central nervous system. A primary example is the inhibition of acetylcholinesterase.

Acetylcholinesterase Inhibition

In the synaptic cleft, acetylcholine (ACh) is a neurotransmitter that is hydrolyzed by acetylcholinesterase (AChE), which terminates the nerve impulse.[8] In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. AChE inhibitors block the action of AChE, leading to an increase in the concentration and duration of action of ACh in the synapse.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound 95.00% | CAS: 301665-60-1 | AChemBlock [achemblock.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 1-Benzyl-4-bromopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Benzyl-4-bromopiperidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role in the development of targeted therapeutics.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 254.17 g/mol |

| Chemical Formula | C₁₂H₁₆BrN |

| CAS Number | 301665-60-1 |

| Appearance | Liquid |

| Purity | Typically ≥95% |

Experimental Protocols

The following section details a two-step experimental protocol for the synthesis of this compound, commencing from the commercially available 4-hydroxypiperidine.

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine

This procedure outlines the N-benzylation of 4-hydroxypiperidine.

Materials:

-

4-Hydroxypiperidine

-

Benzyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

Acetone

Procedure:

-

Dissolve 4-hydroxypiperidine (1.0 equivalent) in acetone at room temperature.

-

To the stirred solution, add cesium carbonate (1.0 equivalent).

-

Slowly add benzyl bromide (1.0 equivalent) to the mixture.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-Benzyl-4-hydroxypiperidine.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-Benzyl-4-hydroxypiperidine.

Step 2: Synthesis of this compound

This procedure details the bromination of 1-Benzyl-4-hydroxypiperidine using phosphorus tribromide.

Materials:

-

1-Benzyl-4-hydroxypiperidine

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-4-hydroxypiperidine (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Role in Drug Discovery and Signaling Pathways

This compound serves as a crucial building block in the synthesis of a variety of piperidine-based compounds, which are of significant interest in drug discovery. Notably, derivatives of the 1-benzylpiperidine scaffold have been extensively investigated as potent and selective inhibitors of the dopamine transporter (DAT)[1]. The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.

The inhibition of DAT leads to an increase in the extracellular concentration of dopamine, a neurotransmitter implicated in reward, motivation, and motor control. This mechanism of action is central to the therapeutic effects of several medications used to treat conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Furthermore, the 4-benzylpiperidine moiety has been identified as a pharmacophore for monoamine releasing agents with selectivity for dopamine over serotonin[2].

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of a selective dopamine reuptake inhibitor (DRI) and the subsequent mechanism of action of the final compound at the dopaminergic synapse.

Caption: Synthesis of a DRI from this compound and its inhibitory action on DAT.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-bromopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and characterization of 1-benzyl-4-bromopiperidine, a key intermediate in the development of various pharmaceutically active compounds. This document details plausible synthetic methodologies, expected characterization data, and explores the pharmacological context of N-benzylpiperidine derivatives.

Introduction

This compound (CAS No: 301665-60-1, Molecular Formula: C₁₂H₁₆BrN, Molecular Weight: 254.17 g/mol ) is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a benzyl group at the nitrogen and a bromine atom at the 4-position provides a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] N-benzylpiperidine derivatives have shown significant potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, as well as high-affinity ligands for sigma (σ) receptors and monoamine transporters.[1][3][4]

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. The selection of the route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Bromination of 1-Benzyl-4-hydroxypiperidine

This is a widely used method that involves the conversion of the hydroxyl group of 1-benzyl-4-hydroxypiperidine to a bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral.[5][6]

Route 2: N-Benzylation of 4-Bromopiperidine

This approach involves the direct N-alkylation of 4-bromopiperidine or its hydrobromide salt with benzyl bromide or benzyl chloride. A base is typically required to neutralize the hydrobromic acid formed during the reaction.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Benzyl-4-hydroxypiperidine

This protocol is based on the general principle of converting secondary alcohols to alkyl bromides using phosphorus tribromide.[5][8][9]

Materials:

-

1-Benzyl-4-hydroxypiperidine

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 - 0.5 eq) dropwise to the stirred solution via the dropping funnel. An excess of PBr₃ is often used to drive the reaction to completion and account for any moisture.[9]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding crushed ice or cold deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Synthesis of this compound from 4-Bromopiperidine Hydrobromide

This protocol is based on the general principles of N-alkylation of secondary amines.[7]

Materials:

-

4-Bromopiperidine hydrobromide

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a stirred suspension of 4-bromopiperidine hydrobromide (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound. This data is compiled from commercial supplier information and spectral data of closely related compounds.[10][11][12][13][14][15][16]

| Property | Value | Reference/Expected |

| Appearance | Colorless to light yellow oil or solid | [10] |

| Molecular Formula | C₁₂H₁₆BrN | [10] |

| Molecular Weight | 254.17 | [10] |

| Purity | ≥95% | [10] |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 4.20-4.40 (m, 1H, CH-Br), 3.50 (s, 2H, N-CH₂-Ph), 2.80-3.00 (m, 2H, piperidine-H), 2.20-2.40 (m, 2H, piperidine-H), 1.90-2.20 (m, 4H, piperidine-H) | Expected based on related structures[11][12] |

| ¹³C NMR (CDCl₃) | δ 138.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 63.0 (N-CH₂-Ph), 55.0 (CH-Br), 52.0 (piperidine-CH₂), 35.0 (piperidine-CH₂) | Expected based on related structures[11][12] |

| Mass Spectrum (EI) | m/z 253/255 (M⁺), 174 (M⁺ - Br), 91 (C₇H₇⁺) | Expected fragmentation pattern |

| FTIR (KBr, cm⁻¹) | ~3060, 3030 (Ar C-H stretch), ~2940, 2810 (Aliphatic C-H stretch), ~1495, 1450 (Ar C=C stretch), ~1100 (C-N stretch), ~690 (C-Br stretch) | Expected based on related structures[14][15][16] |

Visualization of Synthetic Pathways and Biological Context

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Biological Signaling Pathway: Acetylcholinesterase Inhibition

N-benzylpiperidine derivatives are known to act as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease. The following diagram illustrates the mechanism of action.[1][2][4]

Caption: Mechanism of acetylcholinesterase inhibition by N-benzylpiperidine derivatives.

Conclusion

This compound is a valuable synthetic intermediate with applications in the discovery of novel therapeutics. This guide provides detailed, plausible protocols for its synthesis via two common routes. The characterization data presented, based on available information for related compounds, will aid in the identification and quality control of the synthesized product. The exploration of the biological context of N-benzylpiperidine derivatives, particularly as acetylcholinesterase inhibitors, highlights the potential of this compound as a precursor for the development of new treatments for neurological disorders. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

References

- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 8. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 9. reddit.com [reddit.com]

- 10. This compound 95.00% | CAS: 301665-60-1 | AChemBlock [achemblock.com]

- 11. rsc.org [rsc.org]

- 12. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Benzylpiperidine [webbook.nist.gov]

- 14. 4-Benzylpiperidine(31252-42-3) IR Spectrum [m.chemicalbook.com]

- 15. 4-Benzylpiperidine [webbook.nist.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 1-Benzyl-4-bromopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Benzyl-4-bromopiperidine (CAS No: 301665-60-1). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related analogs. The information herein is intended to serve as a valuable reference for the characterization and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₆BrN

-

Molecular Weight: 254.17 g/mol [1]

-

CAS Number: 301665-60-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 1-benzyl-4-chloropiperidine, 1-benzyl-4-hydroxypiperidine, and other related piperidine derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.20 - 4.40 | m | 1H | H-4 (CH-Br) |

| ~ 3.50 | s | 2H | Benzyl protons (CH₂) |

| ~ 2.80 - 3.00 | m | 2H | Piperidine protons (H-2e, H-6e) |

| ~ 2.10 - 2.30 | m | 2H | Piperidine protons (H-2a, H-6a) |

| ~ 1.90 - 2.10 | m | 4H | Piperidine protons (H-3, H-5) |

Predicted solvent: CDCl₃

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 138 | Quaternary aromatic carbon |

| ~ 129 | Aromatic carbons (CH) |

| ~ 128 | Aromatic carbons (CH) |

| ~ 127 | Aromatic carbons (CH) |

| ~ 63 | Benzyl carbon (CH₂) |

| ~ 53 | Piperidine carbons (C-2, C-6) |

| ~ 50 | Piperidine carbon (C-4) |

| ~ 35 | Piperidine carbons (C-3, C-5) |

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3080 | Medium | Aromatic C-H stretch |

| ~ 2900 - 2950 | Medium | Aliphatic C-H stretch |

| ~ 2800 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1490, 1450 | Medium | Aromatic C=C skeletal vibrations |

| ~ 1100 - 1150 | Strong | C-N stretch |

| ~ 700 - 750 | Strong | Monosubstituted benzene C-H bend |

| ~ 690 | Strong | Monosubstituted benzene ring bend |

| ~ 500 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 253/255 | High | [M]⁺ isotopic pair for Br |

| 174 | Medium | [M - Br]⁺ |

| 91 | Very High | [C₇H₇]⁺ (tropylium ion) |

Predicted ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE series).

-

¹H NMR Acquisition:

-

Acquire spectra at room temperature.

-

Use a standard pulse program for proton NMR.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire spectra at room temperature.

-

Use a proton-decoupled pulse program.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film Method: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as an Electron Ionization (EI) source for a GC-MS system or an Electrospray Ionization (ESI) source for an LC-MS system.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be a key diagnostic feature.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-4-bromopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-bromopiperidine is a substituted piperidine derivative with applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. An understanding of its solubility and stability is critical for its effective use in laboratory and development settings. This technical guide provides a comprehensive overview of the predicted solubility and potential stability characteristics of this compound. It outlines detailed experimental protocols for the systematic evaluation of these properties. Due to a lack of extensive publicly available experimental data for this specific compound, this guide leverages data from structurally similar molecules and general chemical principles to provide a robust framework for its handling and characterization.

Introduction

This compound (CAS No: 301665-60-1, Molecular Formula: C₁₂H₁₆BrN) is a halogenated organic compound featuring a piperidine ring N-substituted with a benzyl group and a bromine atom at the 4-position.[1][2] The piperidine scaffold is a prevalent feature in many biologically active molecules, and the presence of the benzyl and bromo substituents offers versatile handles for further chemical modification.[3] The physicochemical properties, namely solubility and stability, are paramount for its application in synthesis, formulation, and as a potential intermediate in drug development. This guide details the theoretical underpinnings of its solubility and stability and provides actionable experimental protocols for their empirical determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 301665-60-1 | [1] |

| Molecular Formula | C₁₂H₁₆BrN | [1][2] |

| Molecular Weight | 254.17 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Store at room temperature or in a freezer under -20°C for long-term storage. Keep sealed in a dry environment. | [1][4] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both lipophilic (benzyl group, piperidine ring) and polar (tertiary amine, C-Br bond) characteristics.

Predicted Solubility

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water | Low | The large, non-polar benzyl group and the overall increase in molecular weight compared to piperidine likely reduce miscibility with water. The nitrogen atom can act as a hydrogen bond acceptor, but this is sterically hindered. |

| Methanol, Ethanol | High to Miscible | The molecule's tertiary amine can act as a hydrogen bond acceptor, and the overall organic character is compatible with alcohols. | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | Favorable dipole-dipole interactions are expected with these solvents. |

| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle suggests good miscibility due to the presence of the C-Br bond and the overall molecular structure. |

| Aromatic | Toluene, Benzene | Moderate to High | The benzyl group promotes favorable π-π stacking interactions with aromatic solvents. |

| Nonpolar | Hexane, Heptane | Low to Moderate | The increased lipophilicity from the benzyl group may lead to some solubility, but the polar nature of the tertiary amine and C-Br bond will limit miscibility. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm, chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid/liquid after equilibration is crucial.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at a constant temperature for at least 2 hours for the undissolved material to settle. Centrifugation can be used to facilitate this process.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mol/L.

Caption: Workflow for Determining Equilibrium Solubility.

Stability Profile

The stability of this compound is a critical parameter, as degradation can lead to the formation of impurities that may affect its reactivity and safety profile. Potential degradation pathways include hydrolysis, oxidation, and photolysis.

Predicted Stability

-

pH Stability: As a tertiary amine, this compound is expected to be protonated under acidic conditions to form a more stable piperidinium salt.[3] Under strongly basic conditions, particularly at elevated temperatures, there may be a risk of elimination reactions or hydrolysis of the C-Br bond.

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, high temperatures could lead to the degradation of the benzyl group, potentially through radical mechanisms, to form products like benzene and toluene.[5][6][7]

-

Photostability: The benzyl group contains a chromophore that can absorb UV light, potentially leading to photolytic degradation. Halogenated organic compounds can also be susceptible to photolysis.

-

Oxidative Stability: The tertiary amine and the benzylic position could be susceptible to oxidation.

Table 2: Illustrative Forced Degradation Study Conditions and Potential Degradation Pathways

| Stress Condition | Typical Conditions | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Generally stable due to protonation of the amine. |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 1-Benzyl-4-hydroxypiperidine (hydrolysis of C-Br), elimination products. |

| Oxidation | 3% H₂O₂, Room Temp | N-oxides, degradation of the benzyl group (e.g., benzaldehyde). |

| Thermal Degradation | 80°C, solid state | Benzene, toluene, and other products from benzyl group fragmentation. |

| Photolytic Degradation | ICH Q1B conditions (UV/Vis light) | Various photoproducts from benzyl group and C-Br bond cleavage. |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating HPLC method (typically with a photodiode array or mass spectrometric detector)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic: Dilute the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

-

Oxidative: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%) and store at room temperature.

-

Thermal: Store the solid compound and a solution in a temperature-controlled oven (e.g., 80°C).

-

Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw samples. Neutralize the acidic and basic samples before dilution to a suitable concentration for analysis.

-

Chromatographic Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The use of a mass spectrometer as a detector is highly recommended for the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The diagram below illustrates some of these potential transformations.

Caption: Potential Degradation Pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific experimental data is limited, the provided theoretical framework and detailed experimental protocols offer a clear path for researchers and drug development professionals to thoroughly characterize this compound. The systematic determination of its solubility and stability is essential for its reliable application in organic synthesis and pharmaceutical research, ensuring the quality and integrity of downstream processes and products.

References

- 1. This compound 95.00% | CAS: 301665-60-1 | AChemBlock [achemblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 301665-60-1|this compound|BLD Pharm [bldpharm.com]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. researchgate.net [researchgate.net]

- 7. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-4-bromopiperidine: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-bromopiperidine is a pivotal synthetic intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, combining a reactive bromine atom with a protected piperidine nitrogen, make it an ideal starting material for introducing the 4-piperidyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and extensive applications of this compound in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound is a secondary alkyl bromide with a benzyl-protected piperidine ring. The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be readily removed under various conditions, allowing for further functionalization. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 301665-60-1 | [1] |

| Molecular Formula | C₁₂H₁₆BrN | [1] |

| Molecular Weight | 254.17 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Purity | Typically ≥95% | [1] |

| SMILES | BrC1CCN(CC2=CC=CC=C2)CC1 | [1] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the bromination of its precursor, 1-benzyl-4-hydroxypiperidine. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being the most frequently employed.

Synthesis via Bromination of 1-Benzyl-4-hydroxypiperidine

The conversion of the hydroxyl group to a bromide is a standard nucleophilic substitution reaction. The choice of reagent can influence the reaction conditions and work-up procedure.

Caption: Synthesis of this compound.

Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-4-hydroxypiperidine (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until a pH of 8-9 is reached.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Expected ¹H NMR (Proton NMR) Data:

-

Aromatic Protons (Benzyl group): A multiplet in the range of 7.20-7.40 ppm, integrating to 5H.

-

Benzylic Protons (-CH₂-Ph): A singlet at approximately 3.50 ppm, integrating to 2H.

-

Piperidine Proton (-CHBr): A multiplet around 4.00-4.20 ppm, integrating to 1H. The chemical shift is significantly downfield due to the deshielding effect of the bromine atom.

-

Piperidine Protons (-CH₂-N-CH₂-): Complex multiplets in the range of 2.00-3.00 ppm, integrating to 8H.

Expected ¹³C NMR (Carbon-13 NMR) Data:

-

Aromatic Carbons (Benzyl group): Peaks in the region of 127.0-138.0 ppm.

-

Benzylic Carbon (-CH₂-Ph): A peak around 63.0 ppm.

-

Piperidine Carbon (-CHBr): A peak in the range of 50.0-55.0 ppm.

-

Piperidine Carbons (-CH₂-N-CH₂-): Peaks in the region of 30.0-55.0 ppm.

Expected IR (Infrared) Spectroscopy Data:

-

C-H stretching (aromatic): Peaks around 3030-3080 cm⁻¹.

-

C-H stretching (aliphatic): Peaks in the range of 2800-3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-N stretching: A peak in the region of 1000-1250 cm⁻¹.

-

C-Br stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.

Expected Mass Spectrometry (MS) Data:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 253 and 255, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation: A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzyl group. Another significant fragment would be the loss of the bromine atom, resulting in a peak at m/z 174.

Role as a Synthetic Building Block

This compound is a valuable precursor for the synthesis of a wide range of 4-substituted piperidines. The bromine atom can be displaced by various nucleophiles, and the piperidine ring can be further modified after debenzylation.

Caption: Synthetic utility of this compound.

Nucleophilic Substitution Reactions

The primary reactivity of this compound lies in the susceptibility of the C-Br bond to nucleophilic attack. This allows for the introduction of a wide range of functional groups at the 4-position of the piperidine ring.

4.1.1. N-Alkylation

Amines can be alkylated with this compound to form 4-amino-1-benzylpiperidine derivatives. These are key intermediates in the synthesis of potent opioid analgesics like fentanyl and its analogs.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a solution of the primary or secondary amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

-

Reagent Addition: Add this compound (1.1 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue can be purified by column chromatography.

4.1.2. O-Alkylation and S-Alkylation

Phenols and thiols can also be used as nucleophiles to form the corresponding ethers and thioethers, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can participate in several of these transformations.

4.2.1. Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a C-C bond between this compound and an organoboron compound, typically an aryl or vinyl boronic acid or ester. This is a valuable method for synthesizing 4-arylpiperidines.

4.2.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 4-alkynylpiperidines.

4.2.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. While direct amination can be achieved through nucleophilic substitution, the Buchwald-Hartwig reaction offers a milder and more general alternative for coupling with a wide range of amines.

Cyanation

The bromide can be displaced by a cyanide source, such as sodium or potassium cyanide, to yield 1-benzyl-4-cyanopiperidine. The resulting nitrile can be further elaborated into other functional groups, such as carboxylic acids, amines, or ketones.

Grignard Reaction

This compound can be converted into the corresponding Grignard reagent, 1-benzyl-4-piperidylmagnesium bromide. This organometallic reagent can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Applications in Drug Synthesis

The 1-benzyl-4-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key starting material for many of these.

Opioid Analgesics

A significant application of this compound is in the synthesis of potent opioid analgesics, most notably fentanyl and its derivatives. The synthesis typically involves the alkylation of an appropriate aniline derivative with this compound, followed by further synthetic modifications.

Antipsychotics

The piperidine moiety is a common feature in many antipsychotic drugs. For instance, the synthesis of pimozide, a diphenylbutylpiperidine antipsychotic, can utilize intermediates derived from this compound.

Antihistamines

Several second-generation antihistamines contain a piperidine ring. Clemastine, an H1-antihistamine, is an example where a 4-substituted piperidine is a key structural element that can be introduced using precursors derived from this compound.

Antiviral Agents

The piperidine scaffold has also been incorporated into antiviral drug candidates. The versatility of this compound allows for its use in the synthesis of novel compounds with potential activity against various viruses.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of the C-Br bond allow for the efficient introduction of the 4-piperidyl moiety into a wide range of molecular architectures. The applications of this compound are extensive, particularly in the synthesis of CNS-active agents such as opioid analgesics and antipsychotics. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in enabling drug discovery efforts will undoubtedly persist.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Benzyl-4-bromopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of therapeutic agents targeting the central nervous system (CNS). Its rigid piperidine core, combined with the lipophilic benzyl group, provides a versatile framework for interacting with a variety of biological targets. 1-Benzyl-4-bromopiperidine serves as a key synthetic intermediate, enabling the introduction of diverse functionalities at the 4-position of the piperidine ring through nucleophilic substitution or cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis of this important building block and explores its application in the development of potent and selective modulators of key neurological targets, including cholinesterases, sigma receptors, opioid receptors, and dopamine receptors.

Synthesis of this compound

The synthesis of this compound is typically achieved from its precursor, 1-benzyl-4-hydroxypiperidine. A common and effective method involves the treatment of the alcohol with a brominating agent such as phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of this compound from 1-Benzyl-4-hydroxypiperidine

Materials:

-

1-Benzyl-4-hydroxypiperidine

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound as the final product.

Applications in Medicinal Chemistry

The reactivity of the bromine atom in this compound makes it an invaluable precursor for synthesizing a wide array of derivatives with significant therapeutic potential.

Cholinesterase Inhibitors for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy. The 1-benzylpiperidine scaffold is a core component of several potent AChE inhibitors.

Quantitative Data for 1-Benzylpiperidine-based Cholinesterase Inhibitors

| Compound | Target | IC₅₀ (nM) | Selectivity (AChE/BuChE) |

| Donepezil | AChE | 5.7 | 1250 |

| Compound 21 | AChE | 0.56 | 18,000 |

Data sourced from multiple studies[1][2].

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay determines the in vitro inhibitory activity of compounds against AChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds and a reference inhibitor (e.g., Donepezil)

-

96-well microplate reader

-

96-well microplates

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

-

Add 10 µL of AChE solution to each well to initiate the pre-incubation. Incubate for 15 minutes at 37 °C.

-

Start the enzymatic reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cholinergic Signaling Pathway

Caption: Cholinergic signaling and inhibition by 1-benzylpiperidine derivatives.

Sigma Receptor Ligands

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They are implicated in various neurological and psychiatric disorders, making them attractive therapeutic targets. Several 1-benzylpiperidine derivatives have been identified as potent sigma receptor ligands.

Quantitative Data for 1-Benzylpiperidine-based Sigma Receptor Ligands

| Compound | Target | Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| BFP | σ₁ | 10.9 | 13.1 |

| Compound 52 | σ₁ | 11.0 | - |

| Compound 15 | σ₁ | 1.6 | 886 |

Data sourced from multiple studies[3].

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity of test compounds for the σ₁ receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the human sigma-1 receptor (e.g., guinea pig liver membranes)

-

Radioligand: [³H]-(+)-pentazocine

-

Unlabeled ligand for non-specific binding: Haloperidol (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Test compounds

-

96-well plates

-

Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM), and the test compound at various concentrations in a final volume of 200 µL.

-

For determining non-specific binding, replace the test compound with a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).

-

Initiate the binding reaction by adding the membrane preparation (20-40 µg of protein).

-

Incubate the plate for 120 minutes at 37 °C.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.

Sigma-1 Receptor Signaling

Caption: Sigma-1 receptor signaling pathway and modulation.

Opioid Receptor Modulators

Opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for opioid analgesics. The development of MOR agonists with improved side-effect profiles is a major goal in pain management research. The 1-benzylpiperidine scaffold has been utilized to create potent MOR modulators.

Quantitative Data for 1-Benzylpiperidine-based Opioid Receptor Ligands

| Compound | Target | Kᵢ (nM) | Functional Activity | ED₅₀ (mg/kg) (in vivo) |

| Compound 52 | MOR | 56.4 | Agonist | 4.04 (abdominal contraction) |

Data sourced from a 2024 study in Bioorganic Chemistry.

Experimental Protocol: Mu-Opioid Receptor [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupling to the MOR.

Materials:

-

Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells)

-

[³⁵S]GTPγS

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Test compounds and a reference agonist (e.g., DAMGO)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of GDP (e.g., 10 µM), and the test compound at various concentrations.

-

Add the cell membrane preparation (10-20 µg of protein) to each well.

-

Pre-incubate for 10 minutes at 30 °C.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate for 60 minutes at 30 °C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and measure the radioactivity.

-

Determine the EC₅₀ and Eₘₐₓ values by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration.

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-opioid receptor signaling cascade leading to analgesia.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of psychosis and schizophrenia. Antagonism of the D4 receptor is a therapeutic strategy for these conditions. The 1-benzylpiperidine scaffold has been explored for the development of D4 receptor antagonists.

Quantitative Data for 1-Benzylpiperidine-based Dopamine D4 Receptor Antagonists

| Compound | Target | Kᵢ (nM) | Selectivity (D₂/D₄) |

| Belaperidone | D₄ | 3.1 | ~34 |

Data sourced from a technical guide by BenchChem.

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the dopamine D4 receptor.

Materials:

-

Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO-hD4 cells)

-

Radioligand: [³H]-spiperone

-

Unlabeled ligand for non-specific binding: (+)-Butaclamol (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Test compounds

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-spiperone (e.g., 0.2 nM), and the test compound at various concentrations.

-

For determining non-specific binding, use 10 µM (+)-butaclamol instead of the test compound.

-

Initiate the binding by adding the cell membrane preparation (50-100 µg of protein).

-

Incubate for 120 minutes at 25 °C.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of specific binding and determine the IC₅₀ and Kᵢ values.

Dopamine D4 Receptor Signaling Pathway

Caption: Dopamine D4 receptor signaling and its antagonism.

References

Reactivity Profile of the Bromine Atom in 1-Benzyl-4-bromopiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 1-benzyl-4-bromopiperidine, a versatile building block in medicinal chemistry. The unique structural features of this compound, particularly the secondary bromide on a piperidine ring, allow for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This document details the key reactions, including nucleophilic substitution, elimination, and palladium-catalyzed coupling reactions, providing quantitative data and experimental protocols to aid in the design and execution of synthetic strategies.

Introduction to the Reactivity of this compound

The reactivity of the bromine atom in this compound is primarily governed by its position on a secondary carbon within a piperidine ring. This structural motif allows the bromine to act as a good leaving group in various reactions. The key reaction pathways involving the C-Br bond are nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions. The N-benzyl group, while sterically significant, also influences the electronic environment of the piperidine ring and can play a role in the stereochemical outcome of certain reactions. The piperidine scaffold is a prevalent feature in many biologically active compounds, and the ability to functionalize the 4-position through reactions of the bromo-substituent is of significant interest in the development of novel therapeutics.[1][2]

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to displacement by a variety of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under certain conditions, such as with weakly nucleophilic solvents. The choice of nucleophile, solvent, and reaction temperature can significantly influence the reaction outcome and yield.

Table 1: Nucleophilic Substitution Reactions of this compound and Analogs

| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Azide | 1-Benzyl-4-azidopiperidine | DMF/Water | 60 | 82 | (Adapted from[3]) |

| Benzylamine | 4-(Benzylamino)-1-benzylpiperidine | Methanol | Reflux | Not specified | (Adapted from[4]) |

| Piperidine | 1-Benzyl-4-(piperidin-1-yl)piperidine | Methanol | Not specified | Not specified | (Adapted from[5]) |

| Morpholine | 4-(1-Benzylpiperidin-4-yl)morpholine | Dioxane | 100 | 93 | (Adapted from[6]) |

Experimental Protocol: Synthesis of 1-Benzyl-4-azidopiperidine

This protocol is adapted from a general procedure for the nucleophilic substitution of benzylic bromides.[3]

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN(_3)) (1.5 eq)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

To a solution of this compound in a mixture of DMF and water, add sodium azide.

-

Heat the reaction mixture to 60 °C and stir for the appropriate time, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-benzyl-4-azidopiperidine.

Elimination Reactions

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form 1-benzyl-1,2,3,6-tetrahydropyridine. This reaction typically follows an E2 mechanism, where the removal of a proton from the adjacent carbon and the departure of the bromide leaving group occur in a concerted step.

Table 2: Elimination Reaction of this compound

| Base | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Potassium tert-butoxide | 1-Benzyl-1,2,3,6-tetrahydropyridine | THF | Reflux | Not specified | (Hypothetical, based on standard E2 conditions) |

Experimental Protocol: Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine

This is a general protocol for an E2 elimination of an alkyl halide.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound in anhydrous THF under an inert atmosphere, add potassium tert-butoxide portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to yield 1-benzyl-1,2,3,6-tetrahydropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.[2][7][8]

Table 3: Suzuki-Miyaura Coupling of Benzyl Bromide Analogs

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)(_2) | JohnPhos | K(_2)CO(_3) | DMF | 140 (Microwave) | 70-80 | (Adapted from[2]) |

| 4-Methoxyphenylboronic acid | PdCl(_2)(dppf) | - | Cs(_2)CO(_3) | THF/H(_2)O | 77 | 85 | (Adapted from[8]) |

| 3-Thienylboronic acid | Pd(OAc)(_2) | JohnPhos | K(_2)CO(_3) | DMF | 140 (Microwave) | 65 | (Adapted from[2]) |

This protocol is adapted from a microwave-assisted Suzuki-Miyaura coupling of benzylic bromides.[2]

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)(_2)) (5 mol%)

-

JohnPhos (10 mol%)

-

Potassium carbonate (K(_2)CO(_3)) (3.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

In a microwave vial, combine this compound, phenylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.

-

Add DMF as the solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 20 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-benzyl-4-phenylpiperidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and an amine, catalyzed by a palladium complex. This reaction is a powerful tool for the synthesis of 4-amino-substituted piperidines.[9][10]

Table 4: Buchwald-Hartwig Amination of Aryl Bromide Analogs

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Morpholine | Pd(OAc)(_2) | XPhos | K(_3)PO(_4) | t-BuOH | 120 | 95 | (Adapted from[11]) |

| Aniline | Pd(_2)(dba)(_3) | BINAP | NaOtBu | Toluene | 100 | 85 | (Adapted from[9]) |

| Benzylamine | (NHC)Pd(allyl)Cl | SIPr | NaOtBu | Dioxane | 100 | 90 | (Adapted from[6]) |

This protocol is based on a general procedure for the Buchwald-Hartwig amination.[11]

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)(_2)) (2 mol%)

-

XPhos (4 mol%)

-

Potassium phosphate (K(_3)PO(_4)) (2.0 eq)

-

tert-Butanol (t-BuOH)

Procedure:

-

In an oven-dried Schlenk tube, combine this compound, potassium phosphate, palladium(II) acetate, and XPhos.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add tert-butanol and morpholine via syringe.

-

Heat the reaction mixture to 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford 4-(1-benzylpiperidin-4-yl)morpholine.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. The bromine atom at the 4-position of the piperidine ring provides a reactive site for a variety of transformations, including nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of these key reactions, complete with quantitative data from analogous systems and detailed experimental protocols. The ability to readily introduce diverse functionalities at this position makes this compound a cornerstone for the construction of novel and complex piperidine-containing molecules with potential therapeutic applications.

References

- 1. This compound | C12H16BrN | CID 22180400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. figshare.com [figshare.com]

- 6. rsc.org [rsc.org]

- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-4-bromopiperidine and related piperidine derivatives, crucial scaffolds in medicinal chemistry. This document details their synthesis, chemical properties, and significant roles as precursors to a wide array of biologically active molecules. Particular focus is given to their application in the development of therapeutics for neurodegenerative diseases and cancer.

Core Compound Profile: this compound

This compound is a key synthetic intermediate. The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be removed under various conditions to allow for further functionalization. The bromine atom at the 4-position provides a reactive handle for introducing a diverse range of substituents through nucleophilic substitution or cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 301665-60-1 | [1][2] |

| Molecular Formula | C₁₂H₁₆BrN | [1][2] |

| Molecular Weight | 254.17 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| SMILES | C1CN(CCC1Br)CC2=CC=CC=C2 | [2] |

| InChI | InChI=1S/C12H16BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | [1] |

Synthesis of this compound and Key Precursors

The synthesis of this compound is typically achieved from its precursor, 1-benzyl-4-hydroxypiperidine, which is synthesized from 1-benzyl-4-piperidone.

Synthesis of 1-Benzyl-4-piperidone

A common method for the synthesis of 1-benzyl-4-piperidone involves the benzylation of 4-piperidone.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone

-

Materials: 4-piperidone hydrochloride, benzyl bromide, potassium carbonate, N,N-dimethylformamide (DMF), ethyl acetate, water, brine.

-

Procedure:

-

To a stirred solution of 4-piperidone hydrochloride (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 65 °C and stir for 12-16 hours.

-

After cooling to room temperature, filter the solid and wash with ethyl acetate.

-

The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to yield 1-benzyl-4-piperidone.

-

Table 2: Quantitative Data for the Synthesis of 1-Benzyl-4-piperidone

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield | Reference |

| 4-Piperidone HCl, Benzyl Bromide, K₂CO₃ | 1 : 1.1 : 2.5 | DMF | 65 °C | 14 h | ~89% | [3] |

Synthesis of 1-Benzyl-4-hydroxypiperidine

1-Benzyl-4-piperidone is reduced to 1-benzyl-4-hydroxypiperidine using a suitable reducing agent like sodium borohydride.

Experimental Protocol: Reduction of 1-Benzyl-4-piperidone

-

Materials: 1-Benzyl-4-piperidone, sodium borohydride (NaBH₄), methanol, water, ethyl acetate.

-

Procedure:

-

Dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-